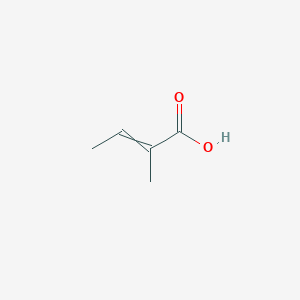

2-Butenoic acid, 2-methyl-

Overview

Description

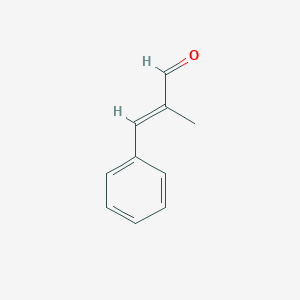

Angelic acid is a monocarboxylic unsaturated organic acid, primarily found in plants of the Apiaceae family. It is a volatile solid with a biting taste and pungent sour odor. The compound is the cis isomer of 2-methyl-2-butenoic acid, which can convert to its trans isomer, tiglic acid, upon heating or reaction with inorganic acids .

Mechanism of Action

Target of Action

2-Butenoic acid, 2-methyl- primarily targets enzymes involved in fatty acid metabolism. These enzymes play crucial roles in the synthesis and degradation of fatty acids, which are essential for various cellular processes .

Mode of Action

The compound interacts with its target enzymes by binding to their active sites, thereby inhibiting their activity. This inhibition disrupts the normal metabolic processes, leading to an accumulation or depletion of specific fatty acids . The interaction often involves the formation of a covalent bond between the compound and the enzyme, resulting in a stable enzyme-inhibitor complex .

Biochemical Pathways

2-Butenoic acid, 2-methyl- affects the fatty acid biosynthesis pathway. By inhibiting key enzymes in this pathway, the compound alters the levels of various fatty acids, which can impact membrane fluidity, energy storage, and signaling pathways . The downstream effects include changes in cellular energy balance and alterations in lipid signaling molecules .

Pharmacokinetics

The pharmacokinetics of 2-Butenoic acid, 2-methyl- involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract and distributed throughout the body, primarily in fatty tissues. It undergoes metabolism in the liver, where it is converted into various metabolites. These metabolites are then excreted through the kidneys . The bioavailability of the compound is influenced by its lipophilicity, which facilitates its absorption and distribution .

Result of Action

At the molecular level, the inhibition of fatty acid metabolism enzymes leads to altered lipid profiles within cells. This can result in changes in membrane composition and function, energy storage, and signaling pathways. At the cellular level, these changes can affect cell growth, differentiation, and apoptosis . The overall effect is a disruption of normal cellular homeostasis, which can have various physiological consequences .

Action Environment

The efficacy and stability of 2-Butenoic acid, 2-methyl- are influenced by environmental factors such as pH, temperature, and the presence of other compounds. For instance, the compound is more stable in neutral to slightly acidic environments and may degrade in highly alkaline conditions . Temperature fluctuations can also affect its stability and efficacy, with higher temperatures potentially leading to increased degradation . Additionally, the presence of other compounds, such as competing substrates or inhibitors, can modulate the compound’s action by affecting its binding to target enzymes .

Biochemical Analysis

Cellular Effects

It is known that it can be biosynthesized in Escherichia coli through the fatty acid biosynthesis pathway

Molecular Mechanism

It is known that it can be converted from butenoyl-acyl carrier protein (ACP), a fatty acid biosynthesis intermediate, to butenoic acid in Escherichia coli

Metabolic Pathways

2-Butenoic acid, 2-methyl- is involved in the fatty acid biosynthesis pathway in Escherichia coli

Preparation Methods

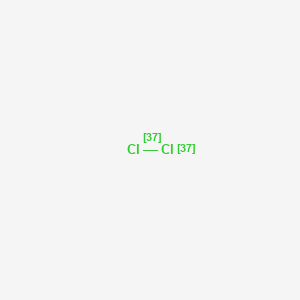

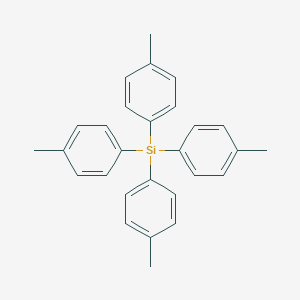

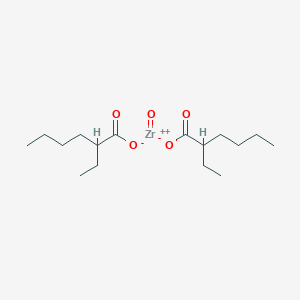

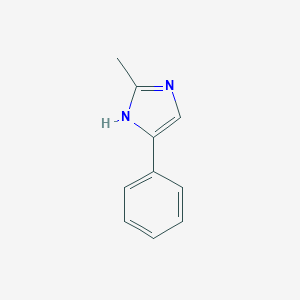

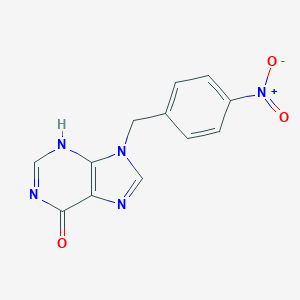

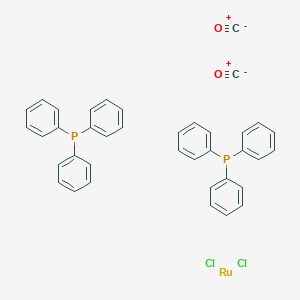

Synthetic Routes and Reaction Conditions: Angelic acid can be synthesized through various methods. One common approach involves the Wittig reaction, where chloromethane, triphenylphosphine, and pyruvic acid are used as starting materials. Another method is the Reformatsky reaction, which uses acetaldehyde, α-bromo propionic acid ester, and zinc .

Industrial Production Methods: Industrial production of angelic acid often involves extraction from natural sources. The roots of Angelica archangelica, a plant in the Apiaceae family, are a significant source. The acid can also be extracted from the oil of chamomile flowers, where it is present as esters .

Chemical Reactions Analysis

Types of Reactions: Angelic acid undergoes various chemical reactions, including:

Isomerization: Heating or reacting with strong acids or bases can convert angelic acid to tiglic acid.

Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.

Oxidation and Reduction: Can undergo oxidation to form corresponding aldehydes or ketones and reduction to form saturated acids.

Common Reagents and Conditions:

Isomerization: Sulfuric acid, heating above 100°C.

Esterification: Alcohols (e.g., ethanol), acid catalysts (e.g., sulfuric acid).

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Major Products:

Tiglic acid: From isomerization.

Esters: From esterification.

Aldehydes/Ketones: From oxidation.

Saturated acids: From reduction

Scientific Research Applications

Angelic acid has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its role in plant metabolism and defense mechanisms.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties

Comparison with Similar Compounds

Angelic acid is often compared with tiglic acid, its trans isomer. While both compounds share similar chemical structures, their physical properties and reactivity differ. Angelic acid is more prone to isomerization under mild conditions, whereas tiglic acid is more stable. Other similar compounds include:

Crotonic acid: Another unsaturated carboxylic acid with different reactivity.

Methacrylic acid: Used in polymer production, differing in its industrial applications

Angelic acid’s unique properties and versatility make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name |

(Z)-2-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIERETOOQGIECD-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80897430 | |

| Record name | 2-Methylisocrotonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Angelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

85.50 to 87.50 °C. @ 13.00 mm Hg | |

| Record name | Angelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in hot water | |

| Record name | Angelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

565-63-9 | |

| Record name | Angelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Angelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angelic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylisocrotonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIMETHYLACRYLIC ACID, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54U4ZPB36F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Angelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

45 °C | |

| Record name | Angelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying 2-Butenoic acid, 2-methyl- in the context of archeological artifact preservation?

A: While the provided research [] identifies 2-Butenoic acid, 2-methyl- as a major component of Polygonum senegalensis extract, it doesn't directly link the compound to artifact deterioration. The research focuses on the antimicrobial properties of the Polygonum senegalensis extract against microorganisms found on damaged artifacts, not on the specific effects of 2-Butenoic acid, 2-methyl-. The compound's presence is highlighted within the chemical analysis of the plant extract. Further research is needed to determine if this compound plays a role in artifact degradation or possesses any antifungal properties itself.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)